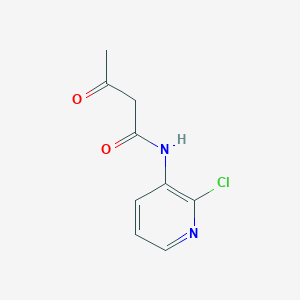

N-(2-chloropyridin-3-yl)-3-oxobutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

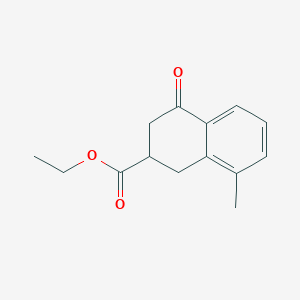

Molecular Structure Analysis

The molecular structure of “N-(2-chloropyridin-3-yl)-3-oxobutanamide” can be predicted using computational methods such as Density Functional Theory (DFT). These methods can provide insights into the molecular geometry, electronic structure, vibrational spectra, and molecular electrostatic potential .Scientific Research Applications

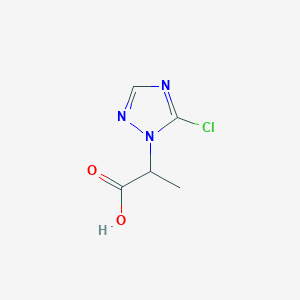

Oxygen Atom Transfer in Aminooxazole Synthesis

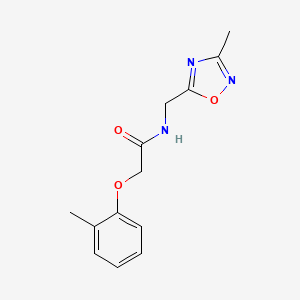

A study conducted by Zimin et al. (2020) utilized oxygen atom transfer reactions for the synthesis of aminooxazoles, employing 2,3-dichloropyridine N-oxide as an oxygen atom transfer reagent. This approach notably reverses the regioselectivity observed in traditional syntheses of aminooxazoles, allowing for the generation of 5-amino-1,3-oxazoles and facilitating the synthesis of difficult-to-obtain 2,5-diaminooxazoles. The method is applicable to a wide range of ynamides and nitriles, highlighting the potential of utilizing oxygen atom transfer reactions in the synthesis of complex nitrogen heterocycles (Zimin et al., 2020).

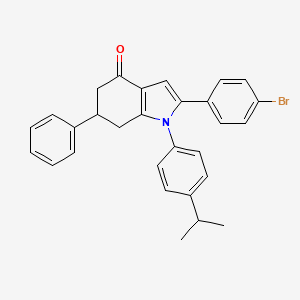

Hydrogen Bonding in N-aryl-2-chloro-3-oxobutanamides

Research by Frohberg et al. (2002) explored the hydrogen bonding behavior of N-aryl-2-chloro-3-oxobutanamides, a class of compounds closely related to N-(2-chloropyridin-3-yl)-3-oxobutanamide. In solid state, these molecules typically form an intermolecular hydrogen bond, which is disrupted in solution, indicating significant differences in hydrogen bonding behavior between the solid state and solution. This study provides insights into the structural properties and potential applications of N-aryl-2-chloro-3-oxobutanamides in designing molecules with specific interaction patterns (Frohberg et al., 2002).

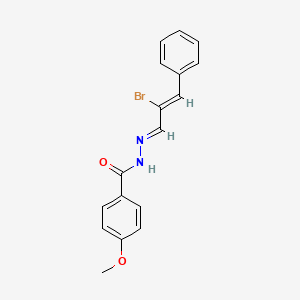

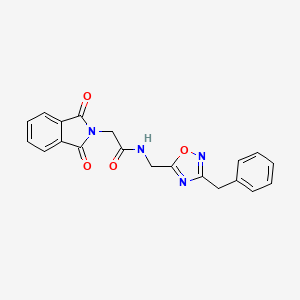

Cycloaddition Reactions with Ynamides

Campeau et al. (2021) reported on the use of ynamides as three-atom components in cycloaddition reactions, a previously unexplored chemical reaction space. This study demonstrated that ynamides could be utilized in thermally induced intramolecular (3+2) cycloaddition reactions with alkynes to yield functionalized pyrroles. The transformation suggests a stepwise process through a pyrrolium ylide intermediate, showcasing the versatility of ynamides in heterocyclic chemistry and their potential in synthesizing nitrogen-containing heterocycles (Campeau et al., 2021).

properties

IUPAC Name |

N-(2-chloropyridin-3-yl)-3-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-6(13)5-8(14)12-7-3-2-4-11-9(7)10/h2-4H,5H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDMCLJJZJFIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(N=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701364.png)

![4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2701367.png)

![2-Amino-6-benzyl-4-(3-bromo-4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701370.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2701375.png)

![2-Methyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2701379.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2701380.png)

![tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2701383.png)

![6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2701386.png)